molecular formula C31H27NO4 B8107087 FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid

Cat. No.: B8107087
M. Wt: 477.5 g/mol
InChI Key: PAOZLXFVEJEANM-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid is a compound that features a fluorenylmethyloxycarbonyl (FMoc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid typically involves the protection of the amino group using the FMoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (FMoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (FMoc-OSu), which is obtained by reacting FMoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of solvents like N,N-dimethylformamide (DMF) and bases like piperidine is common in these industrial processes .

Mechanism of Action

The FMoc group protects the amino group by forming a stable carbamate linkage. During deprotection, the FMoc group is removed by a base, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate . This mechanism ensures that the amino group remains protected during various synthetic steps until it is selectively deprotected.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-amino-4-(4’-biphenyl)butanoic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of FMoc.

    Cbz-®-3-amino-4-(4’-biphenyl)butanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid is unique due to the FMoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOZLXFVEJEANM-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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